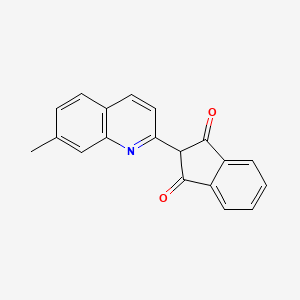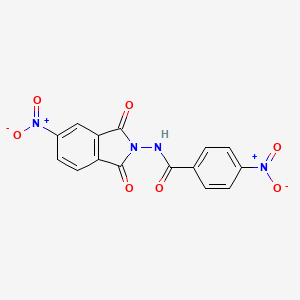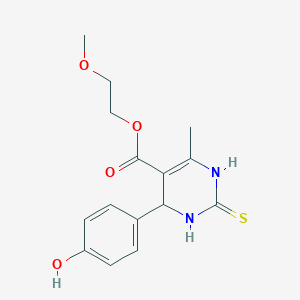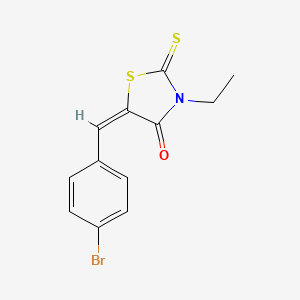
2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione, also known as MQI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MQI belongs to the family of indandione derivatives and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione is not fully understood. However, studies have suggested that 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione exerts its therapeutic effects by modulating various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK/ERK pathway. 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has been shown to inhibit the activity of these pathways, leading to the suppression of cancer cell growth and the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has been shown to have various biochemical and physiological effects. In cancer cells, 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has been reported to induce apoptosis by activating caspase-3 and caspase-9. 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has also been shown to inhibit the migration and invasion of cancer cells by regulating the expression of matrix metalloproteinases. In neuronal cells, 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has been reported to protect against oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has several advantages for lab experiments, including its high stability and solubility in various solvents. However, the synthesis of 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione is a multi-step process that requires careful optimization to obtain high yields of the final product. Moreover, the exact mechanism of action of 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione is not fully understood, which limits its potential applications in therapeutic interventions.
Orientations Futures
There are several future directions for the research on 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione. One potential direction is to study the effects of 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione on other diseases, such as cardiovascular diseases and diabetes. Another direction is to investigate the potential use of 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione as a drug delivery system for targeted therapy. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione and its potential interactions with other cellular pathways.
Méthodes De Synthèse
2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione can be synthesized using different methods, including the condensation of 2-methylquinoline-7-carboxaldehyde and 1,3-indandione in the presence of a base or the reaction between 2-methylquinoline-7-boronic acid and 1,3-indandione using a palladium catalyst. The synthesis of 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione is a multi-step process that requires careful optimization to obtain high yields of the final product.
Applications De Recherche Scientifique
2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has been shown to possess anticancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells. In Alzheimer's disease, 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has been reported to inhibit the formation of amyloid-beta plaques, which are responsible for the neuronal damage in the brain. In Parkinson's disease, 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has been shown to protect dopaminergic neurons from oxidative stress and prevent the degeneration of these neurons.
Propriétés
IUPAC Name |
2-(7-methylquinolin-2-yl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO2/c1-11-6-7-12-8-9-15(20-16(12)10-11)17-18(21)13-4-2-3-5-14(13)19(17)22/h2-10,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNOPLLEKHNEKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=N2)C3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4930790.png)

![sec-butyl (7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B4930795.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4930801.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B4930820.png)
![8-methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4930838.png)

![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4930847.png)
![4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B4930855.png)
![2-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4930861.png)



![propyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]butanoate](/img/structure/B4930893.png)